Liquiritigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Oncology

Summary of Application: Liquiritigenin is a flavonoid that has potential antitumor properties.

Methods of Application: The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro.

Results or Outcomes: Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identifiedphloretic acid (M3), resorcinol (M4), and M5.

Application in Neurology

Application in Pharmacology

Summary of Application: Liquiritigenin is a flavonoid that has potential pharmacological properties.

Application in Renal Health

Summary of Application: Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the CP treatment group.

Methods of Application: The study involves the use of liquiritigenin in the treatment of renal health.

Results or Outcomes: The study suggests that liquiritigenin can be used to improve renal health.

Application in Endocrinology

Summary of Application: Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations.

Methods of Application: The study involves the use of liquiritigenin in the treatment of endocrine disorders.

Results or Outcomes: The study suggests that liquiritigenin can be used to improve endocrine health.

Application in Neuroprotection

Summary of Application: Multiple studies have explored the promising effects of Liquiritigenin as a neuroprotective and neurorescuing compound through inhibition of intracellular ROS generation and antioxidative action.

Methods of Application: The study involves the use of liquiritigenin in the treatment of neurodegenerative disorders.

Results or Outcomes: The study suggests that liquiritigenin can be used to improve neuroprotection.

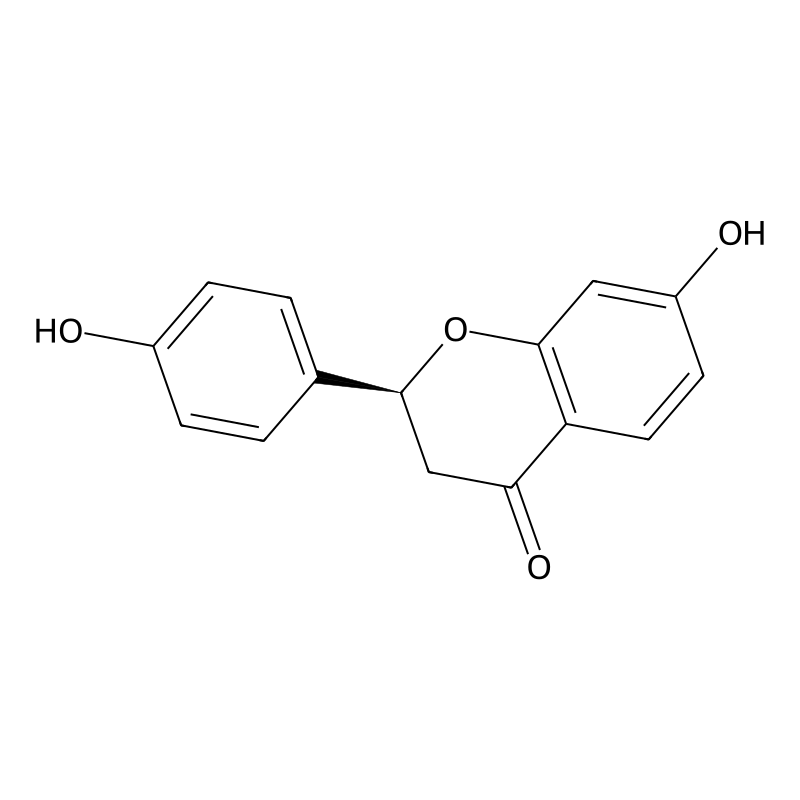

Liquiritigenin is a naturally occurring flavonoid predominantly found in the roots of plants belonging to the Glycyrrhiza genus, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice. Its chemical structure is characterized by a dihydroxyflavanone backbone, with hydroxy groups located at the 4' and 7 positions, giving it the molecular formula and a molecular weight of approximately 256.25 g/mol . This compound exhibits significant biological activities, including estrogenic effects, making it a selective agonist for the estrogen receptor beta subtype (ERβ) and a partial agonist for the estrogen receptor alpha subtype (ERα) at higher concentrations .

Liquiritigenin's primary mechanism of action revolves around its interaction with estrogen receptors. It acts as a selective agonist for estrogen receptor beta (ERβ) but can also function as a partial agonist for estrogen receptor alpha (ERα) at higher concentrations [, ]. This specific interaction with ERβ is believed to be responsible for many of its potential health benefits [].

Future Research Directions

Liquiritigenin's diverse biological activities warrant further investigation. Research areas of interest include:

Liquiritigenin is recognized for its diverse pharmacological properties:

- Antioxidant Activity: It exhibits strong antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory markers and enzymes such as cyclooxygenase .

- Anticancer Potential: Studies indicate that liquiritigenin may inhibit cancer cell proliferation and migration in various cancer types, including hepatocellular carcinoma and breast cancer .

- Antidiabetic Properties: It has demonstrated the ability to inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism .

- Neuroprotective Effects: Research suggests that liquiritigenin can protect neurons from neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

Liquiritigenin can be synthesized through several methods:

- Natural Extraction: The primary source is the extraction from licorice roots using solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis often involves the use of chalcone derivatives as precursors. Enzymatic methods utilizing chalcone isomerase can also facilitate the conversion of chalcones to flavanones like liquiritigenin under controlled conditions .

- Isolation from Plant Extracts: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to isolate pure liquiritigenin from complex plant extracts .

Liquiritigenin has several applications across different fields:

- Pharmaceuticals: Due to its broad pharmacological activities, it is being explored for developing drugs targeting inflammation, cancer, and metabolic disorders.

- Nutraceuticals: As a bioactive compound in dietary supplements, liquiritigenin contributes to health benefits associated with traditional licorice consumption.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress in skin cells .

Research on liquiritigenin's interactions with various biological systems reveals its potential to modulate drug metabolism. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting possible implications for drug interactions when used concurrently with other medications . Furthermore, studies indicate its effects on hepatic transporters and phase-II enzymes, highlighting its role in liver protection against toxic substances .

Liquiritigenin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Isoliquiritigenin | Dihydroflavone | Isomer of liquiritigenin; exhibits similar biological activities. |

| Genistein | Isoflavone | Known for its anticancer properties; acts on estrogen receptors. |

| Daidzein | Isoflavone | Exhibits estrogenic activity; used in menopausal therapies. |

| Luteolin | Flavone | Possesses anti-inflammatory and antioxidant properties; common in many plants. |

| Chrysin | Flavone | Known for its potential anti-anxiety effects; acts as an aromatase inhibitor. |

Liquiritigenin's unique profile lies in its selective action on estrogen receptors and its specific biochemical pathways that differentiate it from these similar compounds .

Phenylpropanoid Metabolism in Glycyrrhiza Species

The metabolic route begins with the deamination of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, followed by sequential reactions that load three malonyl-coenzyme A units onto p-coumaroyl-coenzyme A through chalcone synthase to yield isoliquiritigenin. Comparative and induction studies in licorice species highlight pronounced plasticity in this upstream segment:

| Enzyme (full name) | Representative gene or isoform | Experimental trigger | Transcript or activity change | Consequence for liquiritigenin output | Reference |

|---|---|---|---|---|---|

| Phenylalanine ammonia-lyase 1 (Glycyrrhiza uralensis) | GuPAL1 | Exogenous naphthalene acetic acid (10 µM) | 1.3–14-fold up-regulation | Broad increase of downstream flavanone pool [1] | [1] |

| Four-coumarate-coenzyme A ligase (multiple isoforms) | Wild vs. cultivated G. uralensis comparison | Field sampling | Mean 2.5-fold higher expression in wild plants | Higher basal liquiritigenin content in wild roots [2] | [2] |

| Chalcone synthase | Chitosan elicitation in callus cultures | 150 mg L⁻¹ chitosan | 2.2–3.1-fold induction | 1.8-fold rise in liquiritigenin titre [3] | [3] |

| Total pathway (multiple enzymes) | Sodium chloride stress (150 mM, 6 h) | - | Ten-fold increase of liquiritigenin in aerial tissues | Stress-responsive redirection of carbon flux [4] [5] | [4] [5] |

Collectively, these data show that Glycyrrhiza integrates hormonal, nutritional and environmental cues at the level of early phenylpropanoid genes to modulate liquiritigenin supply.

Enzymatic Conversion Mechanisms

3.2.1 Chalcone Isomerase-Mediated Cyclization

Chalcone isomerase catalyses the intramolecular Michael addition that converts isoliquiritigenin into the optically pure (2S)-liquiritigenin. Structural snapshots (Protein Data Bank entries 1FM7 and 1FM8) reveal a toroidal α/β fold that encloses the 2′-oxyanion and enforces stereoselective C-ring closure [6] [7]. Kinetic analyses with soybean chalcone isomerase provide quantitative benchmarks:

| Parameter | Value (25 °C, pH 7.6) | Notes | Reference |

|---|---|---|---|

| Turn-over number (kcat) | 11 000 min⁻¹ | Enzyme-bound isoliquiritigenin → (2S)-liquiritigenin | [8] |

| Catalytic efficiency (kcat/Km) | 1.1 × 10⁹ M⁻¹ min⁻¹ | Approaches diffusion limit | [8] |

| Rate acceleration vs. spontaneous reaction | ~3.6 × 10⁷-fold | Demonstrates enzyme indispensability for stereopurity | [7] |

| Equilibrium constant (flavanone ∶ chalcone) | 37 : 1 at pH 7.6 | Favours liquiritigenin | [8] |

Crystal mechanics and kinetic isotope effects together indicate that proton abstraction at the 2′-hydroxyl precedes a barrierless ring closure that is diffusion-controlled for hydroxyl-rich chalcones under physiological pH [7].

3.2.2 pH- and Temperature-Dependent Isomerization Dynamics

Even in the absence of enzyme, isoliquiritigenin and liquiritigenin interconvert, and the equilibrium and rate constants are sharply pH- and temperature-sensitive:

| Condition | Half-time for chalcone → flavanone | Final ratio (liquiritigenin ∶ isoliquiritigenin) | Observations | Reference |

|---|---|---|---|---|

| 37 °C, pH 7.4 (cell-culture medium) | 10 h | 8.6 : 1 (steady state at 48 h) | Rapid racemization to (2R)/(2S) mixture in absence of enzyme | [9] |

| 23 °C, pH 7.4 | 24 h | Similar ratio, slower approach | Rate governed by Arrhenius temperature dependence | [9] |

| 0–4 °C, pH 7.4 | No detectable conversion after 96 h | — | Cold storage preserves stereopurity | [9] |

| pH 6.0, 25 °C | Enzymatic reaction 50% diffusion-limited | — | Protonation reduces 2′-oxyanion availability | [7] |

| pH 12.0, 25 °C | Spontaneous liquiritigenin → isoliquiritigenin dominates | — | Deprotonation of 4′-hydroxyl drives reverse ring opening [10] [11] |

These findings are critical for post-harvest handling of licorice tissues and for in-vitro assays, since non-enzymatic rearrangement can rapidly erode stereochemical fidelity at physiological temperature.

Genetic Regulation in Plant Systems

Liquiritigenin accumulation is further sculpted by transcriptional networks and post-transcriptional events that respond to developmental and environmental signals:

- Myeloblastosis transcription factors. Methyl jasmonate provokes strong induction of Glycyrrhiza uralensis Myeloblastosis transcription factor 4 and Myeloblastosis transcription factor 88, each directly up-regulating phenylpropanoid genes and raising cellular flavanone pools [12].

- Abscisic acid signalling. Sodium chloride stress elevates abscisic acid, which triggers phosphorylation cascades (Protein phosphatase 2C – SNF1-related kinase – Abscisic acid responsive element binding factor). Concomitant transcriptional boosts of phenylalanine ammonia-lyase, chalcone synthase and chalcone isomerase underlay a ten-fold rise in liquiritigenin after six hours [4] [5].

- Light quality modulation. A red : blue light ratio of 4 : 1 increases liquiritin (glycosylated liquiritigenin) by 275% and simultaneously up-regulates pathway transcripts, demonstrating photoreceptor control of flux [13].

- Structural gene overexpression. Stable transformation of G. uralensis hairy roots with an extra copy of chalcone isomerase augments liquiritigenin and total flavonoid content beyond wild-type levels, confirming the enzyme’s rate-determining position in planta [14].

- Elicitor responsiveness. Chitosan and methyl jasmonate each elevate chalcone isomerase, chalcone synthase and isoflavone synthase transcripts, funnelling carbon toward liquiritigenin-derived scaffolds such as licochalcone B [3] [15].

| Regulatory stimulus | Primary molecular targets | Fold change in target transcript(s) | Liquiritigenin outcome | Reference |

|---|---|---|---|---|

| Methyl jasmonate (100 µM) | Myeloblastosis transcription factor 4, Myeloblastosis transcription factor 88 | Log₂ fold > 3 | Significant rise in total flavonoids after 48 h | [12] |

| Sodium chloride (150 mM, 6 h) → abscisic acid surge | Protein phosphatase 2C, SNF1-related kinase, abscisic acid responsive element binding factor cascade | 2.1–5.4-fold | Liquiritigenin × 10 (aerial parts) | [4] [5] |

| Red : blue light 4 : 1 (28 d) | Broad flavonoid gene set | Up-regulated pathway transcripts (false-discovery rate < 0.01) | Liquiritin + 275% | [13] |

| Chalcone isomerase overexpression | Chalcone isomerase coding sequence | Transgene copy 5 | Liquiritigenin and total flavonoids markedly higher than wild type | [14] |

The convergence of hormonal, photic and elicitor signals on early phenylpropanoid genes and on the chalcone isomerase node underscores a multilayered control strategy that optimises liquiritigenin supply for ecological and developmental needs.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Eugenodilol

Use Classification

Dates

2: Choi EM, Suh KS, Lee YS. Liquiritigenin restores osteoblast damage through regulating oxidative stress and mitochondrial dysfunction. Phytother Res. 2014 Jun;28(6):880-6. doi: 10.1002/ptr.5071. Epub 2013 Oct 3. PubMed PMID: 24123597.

3: Suh KS, Rhee SY, Kim YS, Choi EM. Protective effect of liquiritigenin against methylglyoxal cytotoxicity in osteoblastic MC3T3-E1 cells. Food Funct. 2014 Jul 25;5(7):1432-40. doi: 10.1039/c4fo00127c. PubMed PMID: 24789098.

4: Chen L, Chen W, Qian X, Fang Y, Zhu N. Liquiritigenin alleviates mechanical and cold hyperalgesia in a rat neuropathic pain model. Sci Rep. 2014 Jul 14;4:5676. doi: 10.1038/srep05676. PubMed PMID: 25022218; PubMed Central PMCID: PMC4097342.

5: Uchino K, Okamoto K, Sakai E, Yoneshima E, Iwatake M, Fukuma Y, Nishishita K, Tsukuba T. Dual Effects of Liquiritigenin on the Proliferation of Bone Cells: Promotion of Osteoblast Differentiation and Inhibition of Osteoclast Differentiation. Phytother Res. 2015 Nov;29(11):1714-21. doi: 10.1002/ptr.5416. Epub 2015 Jul 14. PubMed PMID: 26172226.

6: Hongyan L, Suling W, Weina Z, Yajie Z, Jie R. Antihyperuricemic effect of liquiritigenin in potassium oxonate-induced hyperuricemic rats. Biomed Pharmacother. 2016 Dec;84:1930-1936. doi: 10.1016/j.biopha.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863839.

7: Wu W, Xia Q, Luo RJ, Lin ZQ, Xue P. In vitro Study of the Antagonistic Effect of Low-dose Liquiritigenin on Gemcitabine-induced Capillary Leak Syndrome in Pancreatic Adenocarcinoma via Inhibiting ROS- Mediated Signalling Pathways. Asian Pac J Cancer Prev. 2015;16(10):4369-76. PubMed PMID: 26028101.

8: Su Q, Tao W, Huang H, Du Y, Chu X, Chen G. Protective effect of liquiritigenin on depressive-like behavior in mice after lipopolysaccharide administration. Psychiatry Res. 2016 Jun 30;240:131-136. doi: 10.1016/j.psychres.2016.04.002. Epub 2016 Apr 14. PubMed PMID: 27107388.

9: Sayre CL, Hopkins M, Takemoto JK, Davies NM. Chiral analytical method development of liquiritigenin with application to a pharmacokinetic study. Biomed Chromatogr. 2013 Mar;27(3):404-6. doi: 10.1002/bmc.2787. Epub 2012 Jul 20. PubMed PMID: 22815238; PubMed Central PMCID: PMC4237312.

10: Tao W, Dong Y, Su Q, Wang H, Chen Y, Xue W, Chen C, Xia B, Duan J, Chen G. Liquiritigenin reverses depression-like behavior in unpredictable chronic mild stress-induced mice by regulating PI3K/Akt/mTOR mediated BDNF/TrkB pathway. Behav Brain Res. 2016 Jul 15;308:177-86. doi: 10.1016/j.bbr.2016.04.039. Epub 2016 Apr 22. PubMed PMID: 27113683.

11: Zeng HJ, Yang R, You J, Qu LB, Sun YJ. Spectroscopic and Docking Studies on the Binding of Liquiritigenin with Hyaluronidase for Antiallergic Mechanism. Scientifica (Cairo). 2016;2016:9178097. doi: 10.1155/2016/9178097. Epub 2016 May 26. PubMed PMID: 27313960; PubMed Central PMCID: PMC4899609.

12: Alrushaid S, Davies NM, Martinez SE, Sayre CL. Pharmacological characterization of liquiritigenin, a chiral flavonoid in licorice. Res Pharm Sci. 2016 Oct;11(5):355-365. PubMed PMID: 27920817; PubMed Central PMCID: PMC5122824.

13: Zhang Y, He Y, Yu H, Ma F, Wu J, Zhang X. Liquiritigenin Protects Rats from Carbon Tetrachloride Induced Hepatic Injury through PGC-1α Pathway. Evid Based Complement Alternat Med. 2015;2015:649568. doi: 10.1155/2015/649568. Epub 2015 Jun 25. PubMed PMID: 26199636; PubMed Central PMCID: PMC4496487.

14: Yang EJ, Park GH, Song KS. Neuroprotective effects of liquiritigenin isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells. Neurotoxicology. 2013 Dec;39:114-23. doi: 10.1016/j.neuro.2013.08.012. Epub 2013 Sep 5. PubMed PMID: 24012889.

15: Kim SJ, Kwon SS, Jeon SH, Yu ER, Park SN. Enhanced skin delivery of liquiritigenin and liquiritin-loaded liposome-in-hydrogel complex system. Int J Cosmet Sci. 2014 Dec;36(6):553-60. doi: 10.1111/ics.12156. Epub 2014 Oct 20. PubMed PMID: 25074560.

16: Yu JY, Ha JY, Kim KM, Jung YS, Jung JC, Oh S. Anti-Inflammatory activities of licorice extract and its active compounds, glycyrrhizic acid, liquiritin and liquiritigenin, in BV2 cells and mice liver. Molecules. 2015 Jul 20;20(7):13041-54. doi: 10.3390/molecules200713041. PubMed PMID: 26205049.

17: Dai XH, Li HE, Lu CJ, Wang JF, Dong J, Wei JY, Zhang Y, Wang X, Tan W, Deng XM, Zhao SH, Zhang MJ. Liquiritigenin prevents Staphylococcus aureus-mediated lung cell injury via inhibiting the production of α-hemolysin. J Asian Nat Prod Res. 2013;15(4):390-9. doi: 10.1080/10286020.2013.771344. Epub 2013 Mar 6. PubMed PMID: 23464667.

18: Shi H, Wu Y, Wang Y, Zhou M, Yan S, Chen Z, Gu D, Cai Y. Liquiritigenin Potentiates the Inhibitory Effects of Cisplatin on Invasion and Metastasis Via Downregulation MMP-2/9 and PI3 K/AKT Signaling Pathway in B16F10 Melanoma Cells and Mice Model. Nutr Cancer. 2015;67(5):761-70. doi: 10.1080/01635581.2015.1037962. Epub 2015 May 15. PubMed PMID: 25978595.

19: Jo DS, Shin DW, Park SJ, Bae JE, Kim JB, Park NY, Kim JS, Oh JS, Shin JW, Cho DH. Attenuation of Aβ toxicity by promotion of mitochondrial fusion in neuroblastoma cells by liquiritigenin. Arch Pharm Res. 2016 Aug;39(8):1137-43. doi: 10.1007/s12272-016-0780-2. Epub 2016 Aug 12. Erratum in: Arch Pharm Res. 2016 Sep;39(9):1337. PubMed PMID: 27515055.

20: Wang D, Wong HK, Feng YB, Zhang ZJ. Liquiritigenin exhibits antitumour action in pituitary adenoma cells via Ras/ERKs and ROS-dependent mitochondrial signalling pathways. J Pharm Pharmacol. 2014 Mar;66(3):408-17. doi: 10.1111/jphp.12170. Epub 2013 Nov 6. PubMed PMID: 24491032.